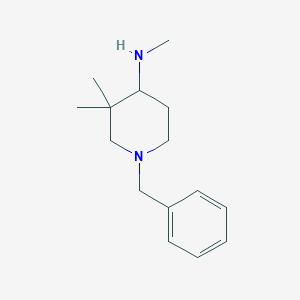

1-Benzyl-4-methylamino-3,3-dimethylpiperidine

Description

Contextual Significance of Piperidine (B6355638) Scaffolds in Organic and Medicinal Chemistry

The piperidine ring, a six-membered heterocyclic amine, is a foundational scaffold in the fields of organic and medicinal chemistry. nbinno.com Its prevalence is due to its structural versatility and its presence in a vast number of pharmacologically active compounds and natural products. nih.gov This scaffold's three-dimensional nature allows for precise spatial orientation of functional groups, which is critical for effective interaction with biological targets like receptors and enzymes. researchgate.net

Medicinal chemists frequently incorporate the piperidine motif to fine-tune the physicochemical properties of drug candidates, including their solubility, lipophilicity, and metabolic stability. researchgate.net The nitrogen atom within the ring is often a key interaction point and provides a convenient handle for synthetic modification. Derivatives of piperidine form the core of numerous approved drugs, highlighting their importance in therapeutic areas ranging from neurology to pain management. nbinno.comresearchgate.net The development of efficient and cost-effective methods for synthesizing substituted piperidines remains a crucial objective in modern organic chemistry. nih.gov

Overview of 1-Benzyl-4-methylamino-3,3-dimethylpiperidine's Structural Motif and its Analogues

The chemical identity and potential utility of this compound are defined by its specific combination of structural motifs. Analyzing these components individually and in the context of known analogues provides insight into its chemical character.

The N-Benzyl Group: The attachment of a benzyl (B1604629) group to the piperidine nitrogen is a common strategy in drug discovery. researchgate.net This group increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier. srinichem.comnih.gov The N-benzylpiperidine (N-BP) motif is known to facilitate crucial cation-π interactions with target proteins and is a key feature in drugs like Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. researchgate.netnih.gov

The 4-Methylamino Group: The presence of an amino group at the 4-position of the piperidine ring is a feature of many bioactive compounds. researchgate.net This group can serve as a hydrogen bond donor or acceptor and is often critical for receptor binding. The methylation of this amine to a methylamino group subtly alters its basicity and steric profile, which can modulate its pharmacological activity and selectivity.

The 3,3-Dimethyl Group: The gem-dimethyl substitution at the 3-position introduces conformational rigidity to the piperidine ring. This structural constraint can be advantageous, as it reduces the number of possible conformations the molecule can adopt, potentially leading to a more favorable binding entropy when interacting with a biological target.

While direct research on this compound is limited, several analogues with slightly different substitution patterns have been extensively studied. A prominent example is (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine , a crucial intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor. researchgate.netchemicalbook.com In this analogue, the positions of the methyl and amino groups are swapped relative to the target compound. The extensive research into the synthesis and application of this Tofacitinib intermediate underscores the pharmaceutical relevance of this structural class. researchgate.netgoogle.com

Other related analogues include various N-benzylpiperidine derivatives that have been designed and synthesized as potential treatments for Alzheimer's disease by targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov

| Structural Motif | General Significance in Medicinal Chemistry | Potential Role in Target Compound |

|---|---|---|

| Piperidine Ring | Versatile 3D scaffold for orienting substituents. researchgate.net | Core structural backbone. |

| N-Benzyl Group | Increases lipophilicity, potential for cation-π interactions. researchgate.netsrinichem.com | May enhance membrane permeability and target binding. |

| 4-Methylamino Group | Key site for hydrogen bonding and polar interactions. researchgate.net | Likely crucial for biological target recognition. |

| 3,3-Dimethyl Group | Induces conformational rigidity, can improve metabolic stability. | Restricts ring flexibility, potentially enhancing binding affinity. |

Scope and Research Trajectory of Academic Inquiry on this compound

The academic inquiry into this compound is currently in a nascent stage, primarily defined by its existence as a chemical entity and its relationship to more prominent analogues. The research trajectory is therefore largely prospective, based on the established value of its core components.

Future research would likely focus on several key areas:

Synthetic Methodologies: Developing efficient and stereoselective synthetic routes to access this specific substitution pattern. Existing methods for similar compounds, such as the reductive amination of a corresponding ketone precursor, could be adapted. chemicalbook.comgoogle.com

Pharmacological Screening: Given the prevalence of the N-benzylpiperidine motif in central nervous system (CNS) active agents, initial screening would likely investigate its activity on neurological targets. srinichem.comnih.gov

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related compounds to understand how modifications to the benzyl, methylamino, and dimethyl groups affect biological activity. This would help to establish its potential as a lead compound for drug development.

The primary value of this compound in contemporary research is as a structural variant within the well-established and pharmaceutically important class of substituted piperidines. Its investigation could lead to the discovery of novel biological activities, building upon the knowledge gained from extensively studied analogues like the intermediates for Tofacitinib.

| Property | This compound | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (Analogue) |

|---|---|---|

| Molecular Formula | C₁₄H₂₂N₂ | C₁₄H₂₂N₂ chemicalbook.com |

| Molecular Weight | 218.34 g/mol | 218.34 g/mol chemicalbook.com |

| Known Application | Not widely documented | Key intermediate for Tofacitinib. researchgate.net |

| CAS Number | Not clearly assigned | 477600-70-7 chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-N,3,3-trimethylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-15(2)12-17(10-9-14(15)16-3)11-13-7-5-4-6-8-13/h4-8,14,16H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHAKBRIQNCWOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1NC)CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301231017 | |

| Record name | N,3,3-Trimethyl-1-(phenylmethyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301231017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473838-38-9 | |

| Record name | N,3,3-Trimethyl-1-(phenylmethyl)-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473838-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,3,3-Trimethyl-1-(phenylmethyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301231017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Chemistry of 1 Benzyl 4 Methylamino 3,3 Dimethylpiperidine

Retrosynthetic Analysis of 1-Benzyl-4-methylamino-3,3-dimethylpiperidine

A retrosynthetic analysis of the target molecule reveals several key disconnections that form the basis for plausible synthetic routes. The primary disconnections are typically made at the C-N bonds of the piperidine (B6355638) ring and the benzyl (B1604629) group attachment. One common approach involves disconnecting the benzyl group, leading back to a 4-methylamino-3,3-dimethylpiperidine (B8601041) intermediate. Further disconnection of the methylamino group can lead to a piperidone precursor, which is a versatile starting material for introducing the amine functionality. An alternative strategy involves disconnecting the piperidine ring itself, suggesting a cyclization reaction as a key step in the synthesis.

Established Synthetic Pathways for this compound and its Isomers

Several synthetic pathways have been developed for the synthesis of this compound and its isomers, often starting from commercially available materials. These routes can be categorized based on the key reactions employed.

The formation of the piperidine ring is a crucial step in the synthesis. One common method involves the cyclization of acyclic precursors. For instance, a double reductive amination of a suitable dicarbonyl compound can be employed to construct the piperidine skeleton. chim.it Another approach utilizes intramolecular cyclization reactions, such as the Dieckmann condensation of a diester followed by subsequent reduction and functional group manipulation to yield the desired piperidine core. google.com The use of multicomponent reactions, where three or more reactants combine in a single operation to form the product, has also been explored for the synthesis of substituted piperidines. researchgate.net

Once the piperidine ring is formed, the next critical step is the introduction of the methyl and methylamino groups at the C3 and C4 positions. This is often achieved through a series of functional group transformations. For example, a piperidone intermediate can undergo reductive amination with methylamine (B109427) to introduce the methylamino group. google.com The methyl group at the C3 position can be introduced earlier in the synthesis, for instance, by starting with a appropriately substituted precursor for the cyclization reaction.

The final step in many synthetic routes is the N-alkylation of the piperidine nitrogen with a benzyl group. chemicalforums.com This is typically achieved by reacting the secondary amine intermediate with benzyl chloride or benzyl bromide in the presence of a base. chemicalforums.com The choice of base and solvent can influence the reaction rate and yield. chemicalforums.comrsc.org Microwave-assisted N-alkylation has also been shown to be an efficient method for this transformation. chemicalforums.com

| Reactants | Reagents | Conditions | Product | Reference |

| Piperidine | Benzyl chloride, K2CO3 | Ethanol, Microwave, 80°C, 40 min | N-Benzylpiperidine | chemicalforums.com |

| 4-Phenylpiperidine | p-substituted benzyl chlorides | Methanol, acetonitrile, acetone, or benzene (B151609) | N-(p-substituted benzyl)-4-phenylpiperidine | rsc.org |

Reductive amination is a versatile and widely used method in the synthesis of substituted piperidines. researchgate.netucla.edu It can be employed for both the formation of the piperidine ring and the introduction of the methylamino group. chim.itgoogle.com This reaction typically involves the condensation of an amine with a carbonyl compound to form an imine or enamine, which is then reduced in situ to the corresponding amine. ucla.edu Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. ucla.educhemicalbook.com A notable synthesis of a related compound, cis-N-benzyl-3-methylamino-4-methylpiperidine, utilized a hydroboration of a tetrahydropyridine (B1245486) followed by oxidation and then reductive amination. researchgate.net

| Starting Material | Reagents | Key Transformation | Product | Reference |

| 1-Benzyl-4-methylpiperidin-3-one | Methanolic methylamine, Titanium(IV) isopropoxide | Reductive amination | (1-Benzyl-4-methylpiperidin-3-yl)-methylamine | google.com |

| 1-Benzyl-3-methylamino-4-methyl-pyridinium bromide | Sodium borohydride | Reduction | (3R,4R)-1-benzyl-4-methyl-3-methylamino-piperidine | chemicalbook.com |

| Tetrahydropyridine | Hydroboration, Oxidation, Reductive Amination | Formation of cis-amine | cis-N-Benzyl-3-methylamino-4-methylpiperidine | researchgate.net |

Catalytic hydrogenation is another important technique used in the synthesis of this compound and its analogs. nih.govgoogle.com This method is often employed for the reduction of a pyridine (B92270) or tetrahydropyridine precursor to the corresponding piperidine. google.comnih.gov Various catalysts can be used, including platinum oxide and palladium on carbon. google.comgoogle.com The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction. For instance, the hydrogenation of substituted pyridines can lead to the diastereoselective formation of cis-piperidines. nih.gov

Stereoselective Synthesis of this compound Stereoisomers

Achieving stereocontrol in the synthesis of complex piperidines involves methodologies that can selectively generate one or more desired stereoisomers. These strategies include the use of chiral auxiliaries, asymmetric catalysis, diastereoselective reactions, and the resolution of racemic mixtures.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After establishing the desired stereocenter, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a powerful tool for constructing chiral piperidine scaffolds.

One notable approach involves the use of phenylglycinol-derived oxazolopiperidone lactams for the enantioselective synthesis of 3,3-disubstituted piperidine derivatives. nih.gov In this methodology, the chiral auxiliary guides the stereoselective dialkylation at the C3 position, enabling the creation of the quaternary stereocenter found in the target molecule. The stereochemical outcome can be controlled by selecting the appropriate configuration of the starting lactam and the sequence of introducing the substituents. nih.gov

Carbohydrate-derived auxiliaries, such as O-derivatized arabinopyranosylamine, have also been employed in the stereoselective synthesis of piperidine alkaloids. researchgate.net These auxiliaries control the diastereofacial selectivity of key bond-forming reactions, such as Mannich-Michael reactions, to produce N-glycosyl piperidinone intermediates with high diastereoselectivity. researchgate.net Such intermediates are versatile precursors that can be further elaborated to yield the target piperidine structure after the removal of the sugar auxiliary.

Table 1: Examples of Chiral Auxiliaries in Piperidine Synthesis

| Chiral Auxiliary | Application | Key Reaction | Reference |

|---|---|---|---|

| Phenylglycinol | Synthesis of 3,3-disubstituted piperidines | Enolate Dialkylation | nih.gov |

| D-Arabinopyranosylamine | Synthesis of disubstituted piperidinones | Domino Mannich–Michael | researchgate.net |

| (1S,2S)-(+)-Pseudoephedrine | Asymmetric alkylation | Enolate Alkylation | wikipedia.org |

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern stereoselective synthesis.

Rhodium-catalyzed asymmetric reactions have proven effective for synthesizing chiral piperidines. One strategy involves an asymmetric reductive Heck reaction of arylboronic acids with dihydropyridine (B1217469) precursors, which can furnish 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. snnu.edu.cn Subsequent reduction of the tetrahydropyridine ring yields the corresponding enantioenriched piperidine. snnu.edu.cn Another powerful rhodium-catalyzed method is the [2+2+2] cycloaddition, which can assemble piperidinol scaffolds with high enantioselectivity. The stereocenter introduced in this catalytic step can then direct subsequent diastereoselective transformations. nih.gov

Beyond metal catalysis, biocatalysis offers a highly selective route to chiral piperidines. Multi-enzymatic and chemo-enzymatic methods, employing enzymes such as transaminases and imine reductases, can produce piperidines with multiple stereocenters from achiral precursors. researchgate.net These reactions are characterized by extremely high enantioselectivity (often >99% ee) and can be performed in one-pot processes, representing a green and efficient synthetic alternative. researchgate.net

Table 2: Asymmetric Catalytic Approaches to Chiral Piperidines

| Catalyst/Enzyme System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Rhodium / Chiral Ligand | Asymmetric Reductive Heck | Access to enantioenriched 3-piperidines | snnu.edu.cn |

| Rhodium(I) / Chiral Ligand | [2+2+2] Cycloaddition | High enantioselectivity for piperidinols | nih.gov |

Diastereoselective synthesis aims to control the relative stereochemistry between two or more stereocenters within a molecule. For this compound, controlling the relative orientation of the substituents at C3 and C4 is critical.

A common strategy for synthesizing substituted piperidines is the catalytic hydrogenation of a corresponding substituted pyridine precursor. This reaction typically proceeds with high cis-diastereoselectivity, placing the new hydrogen atoms on the same face of the ring. nih.gov The resulting cis-isomer can often be converted to the thermodynamically more stable trans-isomer through a base-mediated epimerization process. The choice of N-protecting group (e.g., N-benzyl) can influence the equilibrium and success of this isomerization. nih.gov

Reductive amination of a 1-benzyl-3,3-dimethyl-4-piperidone precursor with methylamine is a direct and practical route to introduce the C4-methylamino group. The reaction proceeds via an intermediate iminium ion, the reduction of which can be influenced by the choice of reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) and reaction conditions to favor either the cis or trans diastereomer. mdpi.com The steric bulk of the gem-dimethyl group at the C3 position would be expected to strongly influence the facial selectivity of the hydride attack on the iminium intermediate, likely favoring the formation of one diastereomer over the other.

When a stereoselective synthesis is not feasible or provides a mixture of enantiomers, optical resolution can be employed to separate the racemic mixture. chemie-brunschwig.ch The most common method for resolving racemic amines is the formation of diastereomeric salts using a chiral resolving agent. psu.edu

The process involves reacting the racemic base (this compound) with a single enantiomer of a chiral acid. This reaction produces a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. psu.edu These differing properties allow for their separation by techniques like fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral acid is neutralized and removed, liberating the desired enantiomerically pure amine.

The selection of the appropriate chiral resolving agent and solvent system is critical for efficient separation. Common resolving agents for amines include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid.

Table 3: Common Chiral Resolving Agents for Amines

| Resolving Agent | Acidity | Typical Application | Reference |

|---|---|---|---|

| (+)-Tartaric Acid / (-)-Tartaric Acid | Dicarboxylic Acid | General purpose for basic compounds | psu.edu |

| O,O'-Dibenzoyl-(R,R)-tartaric acid (DBTA) | Dicarboxylic Acid | Resolution of amines and alcohols | psu.edu |

| (S)-(+)-Mandelic Acid / (R)-(-)-Mandelic Acid | Carboxylic Acid | Resolution of amines and alcohols | psu.edu |

Modern Innovations in this compound Synthesis

Advances in synthetic chemistry continue to provide more efficient, rapid, and environmentally friendly methods for constructing complex molecules.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology that often dramatically reduces reaction times, increases product yields, and can enhance product purity compared to conventional heating methods. sdiarticle3.commdpi.com The technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently.

This technology is well-suited for many of the key reactions involved in piperidine synthesis. For example, condensation reactions to form imine intermediates for reductive amination, as well as cyclization reactions to form the piperidine ring, can be significantly accelerated. nih.gov A study on the synthesis of acetamide (B32628) derivatives of piperidine showed that microwave irradiation provided good yields at 65-70 °C in a much shorter time frame than conventional heating. mdpi.com The application of microwave assistance to the synthesis of this compound or its precursors could offer substantial improvements in efficiency, making it a valuable tool for rapid library synthesis and process optimization. rsc.org

Flow Chemistry Applications in Heterocycle Synthesis

The synthesis of substituted piperidines, including structures analogous to this compound, is increasingly benefiting from the adoption of flow chemistry. This technology, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and simplified scalability. nih.govacs.org

For the construction of the piperidine heterocycle, flow chemistry can be applied to key bond-forming reactions. For instance, hydrogenation of substituted pyridine precursors, a common method for piperidine synthesis, can be performed efficiently and safely in a flow setup using packed-bed reactors with heterogeneous catalysts. organic-chemistry.org This approach mitigates the risks associated with handling hydrogen gas at high pressure in large-scale batch reactors. Similarly, multi-component reactions that assemble the piperidine ring in a single step can be optimized in flow reactors, allowing for precise control over stoichiometry, residence time, and temperature, thus minimizing side-product formation.

Electrochemical methods integrated into flow systems also present a powerful tool for heterocycle synthesis. beilstein-journals.org Electroreductive cyclization, for example, can be used to form piperidine rings from acyclic precursors under mild, reagent-free conditions, with the microreactor's high surface-area-to-volume ratio enhancing the efficiency of the electrochemical process. beilstein-journals.org While specific literature on the flow synthesis of this compound is not prominent, the principles established for other substituted piperidines are directly applicable. acs.orgorganic-chemistry.org A hypothetical flow-based synthesis could involve the continuous hydrogenation of a corresponding pyridinium (B92312) salt or the reductive amination of a suitable keto-amine precursor.

Table 1: Potential Flow Chemistry Methodologies for Substituted Piperidine Synthesis

| Reaction Type | Key Advantages in Flow | Potential Application |

|---|---|---|

| Catalytic Hydrogenation | Enhanced safety with H₂, superior catalyst contact, precise temperature/pressure control. | Reduction of a substituted pyridine or tetrahydropyridine precursor. |

| Reductive Amination | Improved imine/enamine formation and reduction control, reduced reaction times. | Cyclization of an amino-ketone or reaction of a piperidone with methylamine. |

| Electrochemical Cyclization | Avoids hazardous reagents, high efficiency due to large surface area, green methodology. | Intramolecular cyclization of an imine with a dihaloalkane moiety. beilstein-journals.org |

Functional Group Transformations and Derivatization Chemistry of this compound

The chemical reactivity of this compound is primarily dictated by its three main structural components: the secondary methylamino group, the tertiary benzylic amine, and the disubstituted piperidine ring.

Reactions of the Secondary Amine Functionality

The secondary amine (methylamino group) at the C4 position is a versatile nucleophilic center, readily participating in a variety of classical amine reactions. These transformations are crucial for building molecular complexity and modulating the compound's properties.

Acylation/Amidation: The amine can be acylated using acid chlorides, anhydrides, or activated carboxylic acids to form the corresponding amides. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the acid byproduct.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine or triethylamine (B128534) yields stable sulfonamides.

Alkylation: The secondary amine can be further alkylated to a tertiary amine using alkyl halides. However, this reaction can be prone to overalkylation, leading to the formation of a quaternary ammonium (B1175870) salt. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), provides a more controlled method for N-alkylation.

Urea and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates provides a straightforward route to substituted ureas and thioureas, respectively.

Table 2: Representative Reactions of the Secondary Amine

| Reaction Class | Reagent Example | Product Functional Group |

|---|---|---|

| Acylation | Acetyl Chloride | N-acetyl amide |

| Sulfonylation | p-Toluenesulfonyl Chloride | N-tosyl sulfonamide |

| Alkylation (Reductive) | Formaldehyde, NaBH(OAc)₃ | Tertiary dimethylamine |

Modifications of the Benzyl Moiety

The N-benzyl group serves a dual role; it is a common protecting group for the piperidine nitrogen and a handle for further molecular modification.

N-Debenzylation: The most frequent transformation of the N-benzyl group is its removal. This is typically achieved through catalytic hydrogenation or hydrogenolysis, using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. acs.org This reaction cleaves the benzylic C-N bond, yielding toluene (B28343) and the free secondary piperidine. Alternative, non-reductive methods exist, such as using strong Lewis acids or oxidative conditions, which can be advantageous if the molecule contains other functionalities sensitive to reduction. researchgate.net The use of a mixed catalyst system, such as palladium combined with niobic acid-on-carbon, has been shown to facilitate this deprotection under mild conditions. acs.org

Aromatic Substitution: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation/alkylation). The reaction conditions must be carefully chosen to avoid side reactions at the amine functionalities. Typically, these reactions would be performed on a precursor before the final piperidine is synthesized, or with the amine groups suitably protected.

Benzylic C-H Functionalization: While less common for this specific type of structure, direct functionalization of the benzylic methylene (B1212753) (–CH₂–) group is a topic of ongoing research in organic synthesis, potentially allowing for the introduction of new substituents at this position.

Further Functionalization of the Piperidine Ring

The saturated carbocyclic core of the this compound ring is generally unreactive. The presence of gem-dimethyl groups at the C3 position provides significant steric hindrance, which can influence the reactivity of adjacent positions. Functionalization of the piperidine ring itself, therefore, requires harsh conditions or advanced synthetic strategies.

C-H Activation/Oxidation: Modern methods involving transition-metal-catalyzed C(sp³)–H activation could potentially introduce functionality at the C2, C5, or C6 positions of the piperidine ring. researchgate.net For example, metal-free, iodine-mediated oxidation has been used for the chemoselective and regioselective oxidation of C-H bonds adjacent to a cyclic amine to form lactams. researchgate.net Such a transformation on this substrate would likely occur at the C2 or C6 positions, converting the piperidine into a piperidinone.

Ring-Opening Reactions: Under specific, often strenuous, conditions (e.g., von Braun reaction using BrCN), the tertiary amine within the piperidine ring can be cleaved, leading to a ring-opened product. This is a degradative reaction rather than a functionalization but represents a possible chemical transformation.

Due to the relative inertness of the substituted piperidine backbone, derivatization is most practically achieved by modifying the existing amine and benzyl functional groups, as detailed in the preceding sections.

Advanced Structural Elucidation and Spectroscopic Analysis of 1 Benzyl 4 Methylamino 3,3 Dimethylpiperidine

Conformational Analysis of the 3,3-Dimethylpiperidine (B75641) Ring System

The conformational landscape of the piperidine (B6355638) ring in 1-Benzyl-4-methylamino-3,3-dimethylpiperidine is significantly influenced by the steric demands of its substituents. In an unsubstituted piperidine, the chair conformation is the most stable. However, the presence of a gem-dimethyl group at the C3 position introduces substantial steric strain, which can lead to deviations from the ideal chair geometry or the adoption of higher-energy conformations such as twist-boat or boat forms.

The primary steric interactions to consider in the chair conformation are:

1,3-Diaxial Interactions: An axial methyl group at C3 would experience significant steric repulsion with the axial protons at C5.

Allylic Strain (A1,3 Strain): The N-benzyl group introduces a form of pseudo-allylic strain. When the piperidine nitrogen lone pair is delocalized, creating partial double-bond character with an adjacent group (not present here, but the bulky benzyl (B1604629) group itself introduces strain), it can force substituents at the C2 position into an axial orientation. In this molecule, the interaction between the equatorial N-benzyl group and the equatorial methyl group at C3, and the interaction between the axial N-benzyl group and axial protons at C2 and C6, will influence the conformational preference of the benzyl group itself.

Gauche Interactions: The bulky substituents create numerous gauche interactions within the ring structure.

| Conformer | Key Substituent Orientations | Major Steric Interactions | Predicted Relative Stability |

|---|---|---|---|

| Chair A | 4-Methylamino (equatorial), N-Benzyl (equatorial) | Gauche interactions involving C3-Me groups and adjacent ring protons. Interaction between equatorial N-benzyl and C2/C6 equatorial protons. | Likely the most stable conformer. |

| Chair B | 4-Methylamino (axial), N-Benzyl (equatorial) | 1,3-diaxial interactions between axial 4-methylamino group and axial protons at C2 and C6. | Significantly less stable than Chair A. |

| Twist-Boat | Pseudo-axial/pseudo-equatorial positions | Avoids some 1,3-diaxial strain but introduces torsional strain and flagpole interactions. | Possible minor contributor in solution equilibrium. |

Stereochemical Assignment and Determination of Enantiomeric/Diastereomeric Purity

The presence of a stereocenter at the C4 position means that this compound can exist as a pair of enantiomers. The determination of the absolute configuration and the assessment of enantiomeric purity are crucial aspects of its characterization. NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), is a powerful technique for this purpose.

A common strategy involves the reaction of the chiral secondary amine (the methylamino group) with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acyl chloride, to form a pair of diastereomeric amides. These diastereomers, unlike the original enantiomers, have distinct physical properties and will exhibit different chemical shifts in their NMR spectra.

For example, derivatization of a racemic sample of this compound with (R)-Mosher's acid chloride would yield two diastereomers, (R,R) and (R,S). The protons and carbons near the newly formed chiral amide center will experience different magnetic environments, leading to separate signals in the ¹H and ¹³C NMR spectra. The ratio of the integrals of these distinct signals directly corresponds to the ratio of the enantiomers in the original sample, allowing for the determination of enantiomeric excess (ee). Other chiral auxiliaries like BINOL derivatives have also been successfully used as chiral solvating agents for the NMR enantiodifferentiation of primary and secondary amines.

| Technique | Principle | Application to Target Compound | Expected Outcome |

|---|---|---|---|

| NMR with Chiral Derivatizing Agent (e.g., Mosher's acid) | Conversion of enantiomers into diastereomers with distinct NMR spectra. | Reaction of the 4-methylamino group with the CDA. | Separated signals for specific protons (e.g., N-methyl, H4) in the ¹H NMR spectrum, allowing for quantification of enantiomeric excess. |

| NMR with Chiral Solvating Agent (e.g., BINOL-derivatives) | Formation of transient diastereomeric complexes in solution, leading to chemical shift non-equivalence. | Mixing the analyte with the CSA directly in the NMR tube. | Splitting of signals for protons close to the chiral center (C4), enabling determination of the enantiomeric ratio. |

Application of High-Resolution Spectroscopic Techniques

One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are indispensable for the complete structural assignment of this compound.

¹H NMR: The proton spectrum would show characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene (B1212753) protons, the piperidine ring protons, the N-methyl and C-methyl protons, and the N-H proton of the secondary amine. The coupling constants (J-values) between adjacent piperidine protons can provide initial information about their dihedral angles and thus the ring conformation.

¹³C NMR: The carbon spectrum would confirm the number of unique carbon environments, including the distinct signals for the two C3-methyl groups, the carbons of the piperidine ring, the benzylic carbon, and the aromatic carbons.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. It would be used to trace the connectivity of the protons within the piperidine ring, for example, connecting H4 to the adjacent H5 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons (like C3) by observing correlations from the methyl protons to C3. It also helps to confirm the connectivity of the entire molecule, for instance, by showing a correlation from the benzylic protons to the carbons of the phenyl ring and to the C2 and C6 carbons of the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity (< 5 Å), regardless of whether they are connected through bonds. For this molecule, NOESY would be critical for confirming the conformation. For example, a strong NOE between an axial proton at C2 and an axial proton at C6 would support a chair conformation. The spatial relationship between the 4-methylamino group and the C3-methyl groups could also be determined, confirming its relative stereochemistry.

| 2D NMR Experiment | Information Gained | Expected Key Correlations for Target Compound |

|---|---|---|

| COSY | ¹H-¹H bond connectivity | H2-H(N)-H6; H4-H5 |

| HSQC | Direct ¹H-¹³C correlation | Correlates each proton signal (e.g., benzylic CH₂, ring CH₂, N-CH₃) to its attached carbon. |

| HMBC | Long-range ¹H-¹³C correlation (2-3 bonds) | Benzylic CH₂ to C2/C6 and aromatic carbons; C3-CH₃ protons to C3 and C4; N-CH₃ protons to C4. |

| NOESY/ROESY | ¹H-¹H through-space proximity | Correlations between axial protons (e.g., H2ax-H4ax, H2ax-H6ax) to confirm chair conformation; correlations between C4-substituent and ring protons to establish stereochemistry. |

High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), provides an accurate mass measurement of the molecular ion, which is used to determine the elemental composition of the molecule. For this compound (C₁₅H₂₄N₂), HRMS would confirm the molecular formula by matching the measured mass to the calculated exact mass.

Tandem mass spectrometry (MS/MS) experiments provide valuable structural information through the analysis of fragmentation patterns. For N-benzylpiperidine derivatives, a characteristic and often dominant fragmentation pathway is the cleavage of the benzylic C-N bond.

Predicted key fragmentation pathways include:

Formation of the tropylium (B1234903) ion: Cleavage of the bond between the benzylic carbon and the piperidine nitrogen would lead to the formation of a highly stable benzyl cation, which often rearranges to the tropylium ion at m/z 91. This is a hallmark of benzyl-containing compounds.

Formation of the piperidinium (B107235) ion: The other part of the initial cleavage would be the protonated 4-methylamino-3,3-dimethylpiperidine (B8601041) radical cation.

Ring Cleavage: Subsequent fragmentation of the piperidine ring can occur through various pathways, often initiated by alpha-cleavage adjacent to the nitrogen atom, leading to the loss of small neutral molecules. Fragmentation patterns of piperidine alkaloids often provide complementary information under ESI-MS/MS and EI-MS conditions.

| Predicted Fragment Ion (m/z) | Proposed Structure/Composition | Fragmentation Pathway |

|---|---|---|

| 233.2012 | [C₁₅H₂₅N₂]⁺ | Protonated molecular ion [M+H]⁺ |

| 91.0542 | [C₇H₇]⁺ | Tropylium ion from cleavage of the N-benzyl bond. |

| 142.1488 | [C₈H₁₈N₂]⁺• | Radical cation of 4-methylamino-3,3-dimethylpiperidine after loss of benzyl radical. |

| Variable | Smaller fragments | Further cleavage of the piperidine ring. |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

For this compound, the following characteristic vibrations are expected:

Aromatic C-H Stretching: Bands typically appear above 3000 cm⁻¹ in both IR and Raman spectra.

Aliphatic C-H Stretching: Strong bands are expected in the 2800-3000 cm⁻¹ region from the methyl and methylene groups of the piperidine ring and the benzyl group.

N-H Stretching: A weak to medium band is expected in the 3300-3500 cm⁻¹ region for the secondary amine.

C=C Stretching: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-N Stretching: These vibrations are typically found in the 1000-1250 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations for the monosubstituted benzene (B151609) ring are expected in the 690-770 cm⁻¹ range.

The IR spectrum of the related compound 3,3-dimethylpiperidine shows characteristic peaks for N-H and C-H stretching. The spectra of N-methylbenzylamine also provide a reference for the vibrations associated with the N-benzyl and N-methyl functionalities.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Secondary Amine (Methylamino) |

| Aromatic C-H Stretch | 3000 - 3100 | Benzyl Ring |

| Aliphatic C-H Stretch | 2800 - 3000 | Piperidine Ring, Methyl Groups, Benzylic CH₂ |

| Aromatic C=C Stretch | 1450 - 1600 | Benzyl Ring |

| C-N Stretch | 1000 - 1250 | Tertiary and Secondary Amines |

| Aromatic C-H Bend (out-of-plane) | 690 - 770 | Monosubstituted Benzene |

X-ray Crystallography for Solid-State Structure Determination of Related Piperidine Derivatives

While a crystal structure for this compound is not publicly available, analysis of related structures provides valuable insight into the expected solid-state conformation. Single-crystal X-ray diffraction provides definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Studies on derivatives of 4-amino-N-benzylpiperidine have shown that the piperidine ring typically adopts a chair conformation in the crystal lattice. For instance, the crystal structure of 1-(1-benzylpiperidine-4-yl)-3-benzoyl thiourea (B124793) shows the piperidine ring in a chair conformation with the large N-benzyl and 4-thiourea substituents in equatorial positions to minimize steric hindrance. Similarly, a crystal structure of t-(3)-benzyl-r-(2),c-(6)-diphenyl piperidin-4-one-oxime also confirms a chair conformation with equatorial orientations for the bulky phenyl and benzyl groups.

Computational Chemistry and Molecular Modeling of 1 Benzyl 4 Methylamino 3,3 Dimethylpiperidine

Quantum Mechanical Calculations for Electronic Structure and Energetics

Quantum mechanical (QM) calculations are fundamental to elucidating the electronic structure and energetic properties of molecules. For complex systems like 1-Benzyl-4-methylamino-3,3-dimethylpiperidine, methods such as Density Functional Theory (DFT) and ab initio calculations offer a balance of accuracy and computational feasibility.

Density Functional Theory (DFT) has become a principal tool for investigating the structural and electronic properties of piperidine (B6355638) derivatives. tandfonline.comresearchgate.net DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G**, can predict molecular geometries, heats of formation, and vibrational frequencies with high accuracy. tandfonline.comrsc.org For this compound, DFT would be employed to optimize its three-dimensional structure, determining bond lengths, bond angles, and dihedral angles.

These calculations provide insights into the molecule's electronic stability and reactivity through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netbookpi.org The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap generally implies higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to identify electrophilic and nucleophilic sites, guiding the prediction of intermolecular interactions. bookpi.org

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -0.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.7 eV | Indicates high kinetic stability. |

| Dipole Moment | 2.1 D | Suggests moderate polarity of the molecule. |

| Ionization Potential | 7.5 eV | Energy required to remove an electron. |

| Electron Affinity | 0.8 eV | Energy released upon gaining an electron. |

Note: These values are hypothetical and serve as illustrative examples based on typical values for similar organic molecules.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a pathway to compute molecular properties from first principles, without empirical parameters. osi.lv These methods are crucial for obtaining highly accurate energies and wavefunctions, which can be used to derive a wide range of molecular properties. For piperidine systems, ab initio calculations can be used to study conformational preferences, such as the axial versus equatorial positioning of substituents on the piperidine ring. osi.lv In the case of this compound, these methods could precisely calculate the energy differences between various conformers, arising from the orientation of the benzyl (B1604629) and methylamino groups.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information on the conformational landscapes and flexibility of this compound. researchgate.net These simulations can reveal how the molecule explores different conformations over time in various environments, such as in a solvent or interacting with a biological target. mdpi.com The flexibility of the N-benzyl and methylamino substituents, as well as the puckering of the piperidine ring itself, can be thoroughly investigated. mdpi.com Understanding the conformational dynamics is essential, as it often dictates the molecule's ability to bind to specific targets. nih.gov

Theoretical Prediction of Chemical Reactivity and Reaction Mechanisms

Computational chemistry offers robust methods for predicting the chemical reactivity of molecules and elucidating potential reaction mechanisms. For this compound, reactivity descriptors derived from DFT calculations, such as chemical potential, hardness, and electrophilicity index, can be used to forecast its behavior in chemical reactions. bookpi.org The analysis of FMOs can pinpoint the likely sites for electrophilic and nucleophilic attack.

Furthermore, computational studies can model the entire reaction pathway for processes like N-alkylation, acylation, or oxidation. By calculating the energies of reactants, transition states, and products, the activation energies and reaction thermodynamics can be determined. researchgate.net This information is invaluable for understanding the feasibility of a reaction and for optimizing reaction conditions. For instance, the mechanism of Eschweiler-Clarke methylation, a related reaction, has been studied using DFT calculations. mdpi.com Similarly, the synthesis of piperidines via intramolecular C-H amination has been investigated through a combination of experimental and DFT studies. acs.org

Table 2: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Value | Interpretation |

| Electronegativity (χ) | 3.35 eV | Tendency to attract electrons. |

| Chemical Hardness (η) | 2.85 eV | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 1.97 eV | Propensity to accept electrons. |

| Nucleophilicity Index (N) | 3.14 eV | Propensity to donate electrons. |

Note: These values are hypothetical and derived from the illustrative electronic properties in Table 1.

In Silico Stereoselectivity Prediction and Rationalization

Many chemical reactions involving piperidine derivatives can lead to multiple stereoisomers. Computational methods are increasingly used to predict and rationalize the stereochemical outcome of such reactions. For this compound, which has a chiral center at the C4 position, understanding the factors that control stereoselectivity is crucial.

Computational modeling can be used to study the transition states of reactions leading to different stereoisomers. By comparing the energies of these transition states, the most likely stereochemical outcome can be predicted. For example, in the synthesis of substituted piperidines, the diastereoselectivity of reactions like hydrogenation or cyclization can be rationalized by analyzing the steric and electronic factors in the transition states. nih.govrsc.org Conformational analysis of the reactants and intermediates is also key to understanding how the preferred conformations influence the stereochemical course of a reaction. nih.gov

Computational Docking and Ligand-Target Interaction Analysis for Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For derivatives of this compound, molecular docking can be employed to explore their potential interactions with biological targets, such as enzymes or receptors. tandfonline.com This is a cornerstone of structure-based drug design. tandfonline.com

In a typical docking study, a library of derivatives would be docked into the active site of a target protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity. researchgate.net The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and cation-π interactions, that contribute to binding. nih.govnih.gov This information can then be used to rationalize the structure-activity relationships (SAR) and to design new derivatives with improved potency and selectivity. nih.gov Molecular dynamics simulations can further be used to validate the stability of the predicted ligand-protein complexes. rsc.org

Role of 1 Benzyl 4 Methylamino 3,3 Dimethylpiperidine As a Key Intermediate in Complex Organic Synthesis

Strategic Precursor in the Synthesis of Pharmacologically Active Agents

The primary significance of 1-Benzyl-4-methylamino-3,3-dimethylpiperidine in the pharmaceutical industry lies in its role as a pivotal intermediate for the synthesis of targeted therapies. Its specific stereochemistry and functional group arrangement make it an ideal starting point for constructing complex active pharmaceutical ingredients (APIs).

Intermediate in the Synthesis of Tofacitinib and Related JAK Inhibitors

This compound, specifically the (3R,4R)-enantiomer, is an indispensable key intermediate in the manufacturing of Tofacitinib. Tofacitinib is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes and is a prominent therapeutic agent for autoimmune diseases such as rheumatoid arthritis and ulcerative colitis. The precise (3R,4R) stereochemical configuration of the intermediate is fundamental to the efficacy of the final Tofacitinib molecule, as it dictates the correct three-dimensional orientation for binding to its biological target.

The synthesis of Tofacitinib relies heavily on the purity and stereochemical integrity of this piperidine (B6355638) derivative. Numerous synthetic routes have been developed with the primary goal of producing this key intermediate efficiently and with high enantiomeric excess. Its structural framework forms the core of the piperidine moiety within the final drug structure, highlighting its direct and critical contribution to the API.

Chemical Transformations from this compound to Target API Core Structures

The conversion of (3R,4R)-1-Benzyl-4-methylamino-3,3-dimethylpiperidine into the core structure of Tofacitinib involves a series of well-defined chemical transformations. The process typically begins with the coupling of the piperidine intermediate with a heterocyclic core, followed by the removal of the benzyl (B1604629) protecting group and subsequent functionalization.

A common synthetic pathway involves the nucleophilic substitution reaction between (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This step joins the two primary synthons of the Tofacitinib molecule. The benzyl group on the piperidine nitrogen serves as a protecting group during this phase. The subsequent key step is debenzylation—the removal of this benzyl group—to free the piperidine nitrogen for the final modification. This is often followed by a condensation reaction with a reagent like ethyl cyanoacetate (B8463686) to install the cyanoacetamide moiety, completing the synthesis of the Tofacitinib molecule.

Below is an interactive data table summarizing the key transformations:

| Step | Starting Material | Key Reagent(s) | Transformation | Product |

| 1 | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Nucleophilic Aromatic Substitution | N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

| 2 | Intermediate from Step 1 | Debenzylating Agent (e.g., H₂, Pd/C) | Debenzylation | N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

| 3 | Intermediate from Step 2 | Ethyl cyanoacetate, Base | Condensation / Amidation | Tofacitinib |

Building Block for Novel Heterocyclic Scaffolds and Chemical Libraries

Beyond its established role in Tofacitinib synthesis, the 1-benzylpiperidine (B1218667) scaffold is a versatile building block for generating diverse chemical libraries and novel heterocyclic systems. Its inherent reactivity and structural features allow for its incorporation into a variety of complex molecular architectures.

Incorporation into Spirocyclic Systems

While specific examples detailing the use of this compound in the synthesis of spirocyclic systems are not widely documented, the parent N-benzyl-4-piperidone scaffold is a common precursor for such structures. Spirocycles are valuable motifs in drug discovery due to their rigid, three-dimensional nature. Syntheses often involve the reaction of a piperidone derivative with a bifunctional reagent, leading to the formation of a new ring system that shares a single atom with the piperidine ring. For instance, spiro[isobenzofuran-1(3H),4'-piperidines] have been synthesized from 4-piperidone (B1582916) precursors. The N-benzylpiperidine core provides a stable and synthetically flexible platform from which these complex spirocyclic systems can be constructed, suggesting the potential for derivatives like this compound to be adapted for similar applications.

Utility in Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry that allow for the rapid assembly of complex molecules from three or more starting materials in a single step. The N-benzyl-4-piperidone core is a valuable component in MCRs, such as the Strecker reaction, to produce α-aminonitriles. These products can then be elaborated into diverse libraries of compounds, including opioid analgesics. The use of piperidine-based building blocks in MCRs is a well-established strategy for scaffold diversification, enabling the efficient exploration of chemical space. Although direct application of this compound in MCRs is not extensively reported, its underlying scaffold is highly amenable to such synthetic strategies, positioning it as a potentially useful building block for generating libraries of novel compounds.

Design Rationale for Utilizing this compound as a Synthetic Platform

The selection of this compound as a key intermediate is the result of a deliberate and rational design strategy aimed at optimizing the synthetic process for complex APIs. Each component of the molecule serves a specific and crucial function.

Piperidine Core: The piperidine ring is a privileged structure in medicinal chemistry, known for its metabolic stability and its ability to serve as a versatile scaffold for presenting functional groups in a defined spatial orientation.

N-Benzyl Group: The benzyl group attached to the piperidine nitrogen serves multiple purposes. Primarily, it functions as an effective protecting group, preventing unwanted reactions at the nitrogen atom during early synthetic steps. This group can be reliably removed under specific conditions (debenzylation) later in the synthesis to allow for final functionalization. Additionally, the benzyl group increases the molecule's lipophilicity, which can aid in solubility and handling during synthesis.

This combination of a stable, versatile core, a reliable protecting group, and pre-installed functional and stereochemical elements makes this compound a highly efficient and well-designed platform for the synthesis of Tofacitinib and other complex molecular targets.

Structure Activity Relationship Sar Studies of 1 Benzyl 4 Methylamino 3,3 Dimethylpiperidine Derivatives in Preclinical Research

Design Principles for Investigating Substituent Effects on Biological Activity

The design of SAR studies for 1-benzyl-4-methylamino-3,3-dimethylpiperidine derivatives is guided by established medicinal chemistry principles. The core structure presents several key regions for chemical modification: the methylamino group at the 4-position, the benzyl (B1604629) group at the 1-position, and the dimethyl-substituted piperidine (B6355638) ring itself. The primary goal is to understand how changes in these regions impact interactions with biological targets.

Key design principles include:

Isosteric and Bioisosteric Replacements: This involves substituting functional groups with others that have similar steric or electronic properties to probe their importance in ligand-target interactions. For instance, the piperidine ring can be considered a potential bioisostere of the piperazine ring, and introducing a carbonyl group can compensate for the loss of a nitrogen atom's binding energy. whiterose.ac.uk

Conformational Restriction: Introducing rigidity into the molecule, for example by creating cyclic analogues, can help to understand the bioactive conformation and improve binding affinity by reducing the entropic penalty upon binding. nih.gov

Systematic Variation of Physicochemical Properties: Modifying substituents to alter properties like lipophilicity, electronic character (electron-donating or electron-withdrawing), and steric bulk can reveal their influence on potency and pharmacokinetics. For example, the addition of a hydroxyl group has been shown to increase the monoamine oxidase (MAO) inhibitory effect in some piperidine derivatives. nih.gov

Homologation: The length of alkyl chains linking different parts of the molecule can be systematically varied to determine the optimal distance for interaction with the target.

These principles allow for a rational approach to modifying the lead compound, leading to a deeper understanding of its SAR and the development of analogues with improved therapeutic potential.

Exploration of Substituent Variations on Preclinical Pharmacological Targets

The systematic modification of the this compound scaffold has been instrumental in elucidating the structural requirements for affinity and activity at various pharmacological targets. These studies involve the synthesis and biological evaluation of a range of analogues, each designed to probe the role of a specific structural element.

The methylamino group at the 4-position of the piperidine ring is a critical determinant of biological activity, offering opportunities for hydrogen bonding and ionic interactions with target receptors. Modifications to this group can significantly alter a compound's pharmacological profile.

Research on related piperidine derivatives has shown that the nature of the substituent on the nitrogen atom can dramatically influence potency and selectivity. For example, in a series of σ1 receptor ligands, compounds bearing a methyl moiety on the piperidine nitrogen atom exhibited high affinity and selectivity for the σ1 receptor over the σ2 receptor. nih.gov In contrast, derivatives with a proton, a tosyl group, or an ethyl group at this position showed considerably lower σ1 affinity. nih.gov

Furthermore, the introduction of bulkier substituents on the amino group can also modulate activity. For instance, substituting the methyl group with larger alkyl or aryl groups can either enhance or diminish binding depending on the topology of the target's binding pocket. Studies on piperine derivatives have shown that substituting the piperidine ring with small amino functional groups can yield compounds with comparatively higher activity for MAO-B inhibition. nih.gov

| Modification | Observed Effect on Activity | Potential Rationale |

| N-Methyl to N-H | Generally decreased affinity at certain targets. | Loss of specific hydrophobic interactions or altered basicity. |

| N-Methyl to N-Ethyl | Can lead to reduced affinity. | Steric hindrance in the binding pocket. |

| N-Methyl to N-Propyl or larger alkyl groups | Variable effects, often leading to decreased activity. | Increased steric bulk may prevent optimal binding. |

| N-Methyl to N-Acyl | Can reduce basicity and alter binding characteristics. | Introduction of hydrogen bond acceptors and changes in electronic properties. |

These findings underscore the sensitivity of biological activity to even minor changes in the methylamino group, highlighting its importance as a key interaction point with pharmacological targets.

The N-benzyl group is a crucial pharmacophoric element in many biologically active piperidine derivatives, often engaging in hydrophobic and π-π stacking interactions within the binding sites of receptors and enzymes. mdpi.com Modifications to the phenyl ring of the benzyl group can therefore have a profound impact on ligand-target interactions.

The position, size, and electronic nature of substituents on the aromatic ring can significantly influence binding affinity and selectivity. For instance, in the context of acetylcholinesterase (AChE) inhibitors, the benzyl-piperidine group provides good binding to the catalytic site by interacting with key amino acid residues such as Trp84 and Phe330. researchgate.net The introduction of substituents on the benzyl group is a well-established strategy for optimizing the interaction with both catalytic and peripheral anionic sites of AChE. nih.gov

Studies on σ1 receptor ligands have also demonstrated the importance of the benzyl group. The replacement of a benzyl group with other aralkyl moieties has been explored to modulate affinity and selectivity. For example, 1-aralkyl-4-benzylpiperidine derivatives have shown strong affinity for the σ1 receptor. unisi.it

| Substitution on Benzyl Ring | Observed Effect on Activity | Potential Rationale |

| Unsubstituted | Baseline activity, serves as a reference point. | Establishes fundamental hydrophobic and π-stacking interactions. |

| Electron-donating groups (e.g., -OCH3) | Can enhance or decrease activity depending on the target. | Alters the electron density of the aromatic ring, potentially affecting π-π interactions. |

| Electron-withdrawing groups (e.g., -Cl, -F) | Often leads to increased potency. | Can enhance binding through halogen bonding or by altering the electrostatic potential of the ring. |

| Bulky substituents (e.g., -phenyl) | May increase or decrease affinity. | Can provide additional beneficial interactions if the binding pocket is large enough, or cause steric clashes. |

The diverse effects of benzyl substitutions highlight the adaptability of this moiety in engaging with a variety of biological targets and underscore the importance of fine-tuning its properties to achieve optimal pharmacological activity.

Substituents on the piperidine ring itself, such as the gem-dimethyl groups at the 3-position in this compound, play a significant role in defining the molecule's conformation and its interaction with biological targets. These substituents can influence the orientation of other key functional groups and may also directly interact with the binding site.

The presence of methyl groups on the piperidine ring can have several effects:

Conformational Restriction: The gem-dimethyl substitution at the 3-position restricts the conformational flexibility of the piperidine ring. This pre-organization can lead to a lower entropic penalty upon binding to a receptor, potentially increasing affinity.

Steric Shielding: The methyl groups can shield adjacent functional groups from metabolic enzymes, potentially increasing the compound's metabolic stability.

Direct Binding Interactions: The methyl groups can engage in hydrophobic interactions with nonpolar residues in the binding pocket of a target protein.

Studies on related piperidine derivatives have shown that the position and stereochemistry of substituents on the piperidine ring are critical for biological activity. For example, in a series of coumarin derivatives with substituted piperidinyl compounds, it was found that the position of substituents on the piperidine ring strongly influenced MAO-B inhibition activity, with 1,3-substituted piperidine rings showing better activity than 1,4-substituted ones. nih.gov Furthermore, a 4-methyl-substituted piperidine ring in one series of piperine derivatives showed high inhibitory activity for MAO-B. nih.gov

| Piperidine Ring Substitution | Observed Effect on Activity | Potential Rationale |

| 3,3-dimethyl | Can enhance activity and metabolic stability. | Conformational restriction leading to a more favorable binding conformation; steric shielding. |

| 3-methyl | May influence stereoselectivity and binding affinity. | Introduction of a chiral center and potential for specific hydrophobic interactions. |

| 4-methyl | Can increase activity at certain targets. | Favorable hydrophobic interactions in the binding pocket. |

| No substitution | Serves as a baseline for comparison. | Provides a more flexible scaffold. |

The influence of piperidine ring substituents is a complex interplay of steric and electronic effects that can be leveraged to fine-tune the pharmacological properties of this compound derivatives.

Stereochemical Aspects in Structure-Activity Relationships of Derivatives

The introduction of chiral centers into the this compound scaffold, or the resolution of existing stereoisomers, is a critical aspect of SAR studies. Biological systems are inherently chiral, and as such, enantiomers of a chiral drug can exhibit significant differences in their pharmacological activity, potency, and toxicity.

For derivatives of this compound, chirality can be introduced at several positions, including the 4-position of the piperidine ring if the methylamino group is replaced with a different substituent, or on substituents attached to the benzyl or piperidine rings.

| Stereochemical Feature | Impact on SAR | Example from Related Compounds |

| Chirality at C4 of piperidine ring | Enantiomers can exhibit different binding affinities and functional activities. | In many classes of drugs, one enantiomer is significantly more potent than the other. |

| Diastereomerism (e.g., cis/trans isomers) | Diastereomers have different 3D shapes and can interact differently with a target. | Hydrogenation of substituted pyridines can lead to mixtures of cis and trans piperidines with different biological profiles. nih.gov |

| Atropisomerism | Can occur with bulky substituents on the benzyl ring, leading to stable, non-interconvertible rotational isomers with potentially different activities. | Less common in this scaffold but a theoretical consideration. |

A thorough investigation of the stereochemical aspects of SAR is essential for the development of safe and effective drugs, as it allows for the selection of the most active and least toxic stereoisomer for further development.

Mechanistic Studies of Ligand-Target Interactions Using Derivatives (e.g., Enzyme Kinetics, Receptor Binding Assays)

To gain a deeper understanding of the SAR of this compound derivatives, it is crucial to conduct mechanistic studies that elucidate the nature of their interactions with biological targets at a molecular level. Techniques such as enzyme kinetics and receptor binding assays are invaluable tools in this regard.

Receptor Binding Assays: These assays are used to determine the affinity of a ligand for its receptor. In a typical competitive binding assay, a radiolabeled ligand with known affinity for the target receptor is incubated with the receptor in the presence of varying concentrations of the unlabeled test compound. By measuring the displacement of the radioligand, the binding affinity (often expressed as the Ki value) of the test compound can be determined. For example, the affinities of novel benzylpiperazine derivatives for the σ1 and σ2 receptors have been evaluated using radioligand binding assays with [3H]-pentazocine and [3H]-DTG, respectively. nih.gov Such studies can reveal whether a compound is a high-affinity binder and its selectivity for different receptor subtypes.

Enzyme Kinetics: For derivatives that target enzymes, kinetic studies are essential to understand their mechanism of inhibition. These studies involve measuring the rate of the enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor. The data can be analyzed using graphical methods, such as Lineweaver-Burk plots, to determine kinetic parameters like Km and Vmax and to identify the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov This information provides insights into whether the inhibitor binds to the active site or an allosteric site of the enzyme.

| Technique | Information Gained | Application to Derivatives |

| Receptor Binding Assays | Binding affinity (Ki), receptor selectivity. | Determining the potency and selectivity of derivatives for their target receptors. |

| Enzyme Kinetics | Mechanism of inhibition (competitive, non-competitive, etc.), kinetic parameters (Km, Vmax, Ki). | Characterizing the interaction of derivatives with their target enzymes. |

| Functional Assays | Agonist, antagonist, or inverse agonist activity. | Determining the functional consequence of receptor binding. |

| Molecular Docking | Predicted binding mode and key interactions with the target. | Rationalizing SAR data and guiding the design of new derivatives. |

By integrating the data from these mechanistic studies with the SAR data, a comprehensive picture of how this compound derivatives interact with their biological targets can be developed. This knowledge is critical for the rational design and optimization of new therapeutic agents.

Future Directions and Emerging Research Avenues for 1 Benzyl 4 Methylamino 3,3 Dimethylpiperidine

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of substituted piperidines is a cornerstone of pharmaceutical chemistry. nih.govajchem-a.com However, traditional methods often involve multiple steps, harsh reaction conditions, and the use of expensive or hazardous reagents. news-medical.net Future research is increasingly directed towards the development of more efficient and environmentally benign synthetic strategies.

Key areas of development include:

Catalytic Innovations: Novel catalytic systems are being developed to improve efficiency and selectivity. This includes the use of ruthenium and nickel silicide heterogeneous catalysts for the diastereoselective hydrogenation of pyridine (B92270) precursors, which are stable and can be reused multiple times. nih.gov Furthermore, sustainable methods for producing piperidines from biomass-derived platform chemicals like furfural are being explored using unique surface single-atom alloy catalysts. nih.gov

Modular and Convergent Synthesis: A significant advancement is the creation of modular approaches that simplify the construction of complex piperidines. news-medical.net By combining biocatalytic carbon-hydrogen oxidation with nickel-electrocatalyzed radical cross-coupling, researchers can form new carbon-carbon bonds efficiently, drastically reducing the number of synthetic steps from as many as 7-17 down to just 2-5. news-medical.net This not only accelerates the synthesis of drug candidates but also reduces production costs. news-medical.net

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Piperidine (B6355638) Scaffolds

| Feature | Traditional Synthetic Methods | Emerging Sustainable Methods |

|---|---|---|

| Solvents | Often reliant on volatile organic compounds (VOCs). | Increased use of water and green solvents. nih.gov |

| Catalysts | Frequent use of precious metal catalysts (e.g., palladium). news-medical.net | Development of earth-abundant metal catalysts (e.g., nickel) and biocatalysts. nih.govnews-medical.net |

| Starting Materials | Typically petroleum-based. | Exploration of biomass-derived feedstocks like furfural. nih.gov |

| Efficiency | Often multi-step, linear syntheses with protecting groups. | Modular, convergent strategies reducing step count and improving atom economy. news-medical.net |

| Byproducts | Can generate significant chemical waste. | Designed to minimize waste and improve Process Mass Intensity (PMI). rsc.org |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

For a molecule like 1-benzyl-4-methylamino-3,3-dimethylpiperidine, AI and ML can be applied in several ways:

Reaction Condition Optimization: ML algorithms, particularly Bayesian optimization, can fine-tune specific parameters for a given reaction family to improve yield and selectivity. beilstein-journals.org Software tools are being developed that can suggest optimal experimental protocols from minimal training data (as few as 5-10 data points), significantly accelerating the laborious process of chemistry optimization. duke.edu

Predictive Synthesis: Global models built using large-scale reaction databases can predict viable reaction conditions for novel chemical transformations, providing essential guidance for chemists. beilstein-journals.org These models can be viewed as a "GPS for chemistry," informing chemists whether a reaction is feasible and how to navigate synthetic routes to a target molecule. cam.ac.uk

De Novo Design: Generative neural networks, enhanced with reinforcement learning, can design novel bioactive compounds from the ground up. nih.gov By pre-training models on large datasets of known bioactive molecules, these systems can learn the "language" of chemistry to generate new structures with desired properties. cam.ac.uknih.gov

Table 2: Applications of AI/ML in the Synthesis of Piperidine Derivatives

| Application Area | AI/ML Technique | Potential Impact on Synthesis |

|---|---|---|

| Route Planning | Retrosynthesis Models (e.g., sequence-to-sequence models) | Suggests diverse and efficient synthetic pathways to the target molecule. beilstein-journals.orgnih.gov |

| Condition Optimization | Active Learning, Bayesian Optimization | Reduces the number of experiments needed to find optimal reaction conditions (temperature, solvent, catalyst). beilstein-journals.orgduke.edu |

| Yield Prediction | Random Forest Models, Neural Networks | Forecasts the potential yield of a reaction, allowing chemists to prioritize high-yield pathways. rjptonline.orgduke.edu |

| Novel Analogue Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Designs new derivatives of the core scaffold with potentially improved bioactivity. nih.gov |

Exploration of Novel Preclinical Biological Applications beyond Known Targets